Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate
CAS No.: 914347-44-7
Cat. No.: VC2796817
Molecular Formula: C7H10N2O3S
Molecular Weight: 202.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 914347-44-7 |
|---|---|
| Molecular Formula | C7H10N2O3S |
| Molecular Weight | 202.23 g/mol |
| IUPAC Name | ethyl 4-hydroxy-2-(methylamino)-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C7H10N2O3S/c1-3-12-6(11)4-5(10)9-7(8-2)13-4/h10H,3H2,1-2H3,(H,8,9) |
| Standard InChI Key | UQLFUKTXOACPCU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N=C(S1)NC)O |
| Canonical SMILES | CCOC(=O)C1=C(N=C(S1)NC)O |
Introduction
Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry. This compound is characterized by its thiazole ring structure, which includes both nitrogen and sulfur atoms, along with hydroxyl and methylamino functional groups at specific positions. Its unique chemical properties make it a valuable intermediate in synthetic chemistry and pharmaceuticals, particularly due to its potential antimicrobial and anticancer properties .
Chemical Data Table
| Property | Value |
|---|---|
| Molecular Formula | C7H10N2O3S |
| Molecular Weight | 202.23 g/mol |
| CAS Number | 914347-44-7 |
| Boiling Point | 308.5±45.0 °C (Predicted) |
| Density | 1.400±0.06 g/cm3 (Predicted) |
| Storage Temperature | 2-8 °C |
Applications and Research Findings
This compound is a subject of ongoing research aimed at exploring new therapeutic applications and enhancing synthetic methodologies within the field of chemistry. Its unique properties make it a promising candidate for further investigation in medicinal chemistry, particularly in the development of drugs targeting microbial infections and cancer.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume